Thallium carbonate

Description

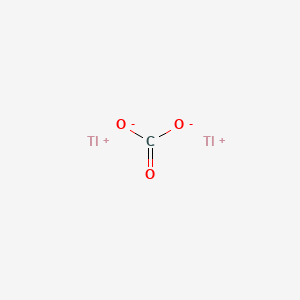

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

thallium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASUJKKKKGHFBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2CO3, CO3Tl2 | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thallium(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024332 | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heavy, shiny, colorless or white crystals. Used in the manufacture of imitation diamonds. Also used in analysis to test for carbon disulfide and as a fungicide. (EPA, 1998), Shiny colorless or white solid; Highly refractive; Soluble in water; [Hawley] White crystalline solid; [MSDSonline], COLOURLESS OR WHITE CRYSTALS. | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333.6 °C | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 PART TO 24 PARTS WATER (W/W); 1 PART TO 3.7 PARTS BOILING WATER, INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE, In water, 52,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 5.2 (moderate) | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.1 (EPA, 1998) - Denser than water; will sink, 7.1, 7.1 g/cm³ | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Less than 1X10-6 mm Hg at 25 °C | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEAVY, SHINY, COLORLESS OR WHITE CRYSTALS, COLORLESS, MONOCLINIC CRYSTALS | |

CAS No. |

6533-73-9, 29809-42-5 | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, thallium(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dithallium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H673633FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 °F (EPA, 1998), 272 °C | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Anhydrous Thallium(I) Carbonate (Tl₂CO₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Imperative of Structural Chemistry and Safety

Thallium(I) carbonate (Tl₂CO₃) is a dense, crystalline solid that, while not having widespread commercial applications, serves as a valuable reagent in specialized synthesis and as a subject of study in solid-state chemistry.[1] Its high refractive index has led to its use in the manufacture of imitation diamonds.[2][3] The profound importance of understanding its crystal structure lies in the fundamental principles of inorganic chemistry: predicting reactivity, understanding physical properties, and providing a basis for computational modeling. However, the defining characteristic of all thallium compounds is their extreme toxicity.[1] This guide is therefore written with a dual mandate: to provide a rigorous, technically sound overview of the structural analysis of Tl₂CO₃ and to embed within it an uncompromising emphasis on safety. As scientists, our primary responsibility is to ourselves and our colleagues; all procedures discussed herein must be conducted with the utmost caution.

Crystallographic Profile of Thallium(I) Carbonate

The definitive crystal structure of anhydrous thallium(I) carbonate at ambient conditions has been determined through single-crystal X-ray diffraction.[2][4] It crystallizes in the monoclinic system, a fact that dictates many of its anisotropic physical properties.

Structural Parameters

The crystallographic data provide a fingerprint for the compound, defining the precise arrangement of thallium and carbonate ions in the crystal lattice. The accepted parameters at ambient temperature are summarized below.

| Parameter | Value | Source |

| Chemical Formula | Tl₂CO₃ | [1][5][6][7] |

| Molar Mass | 468.78 g/mol | [3][5][8] |

| Crystal System | Monoclinic | [1][9] |

| Space Group | C2/m | [9][10][11][12] |

| Unit Cell Dimensions | a = 12.02(2) Åb = 5.150(2) Åc = 7.198(4) Åβ = 122.08(10)° | [9] |

| Unit Cell Volume (V) | 377.6(8) ų | [2][9] |

| Formula Units (Z) | 4 | [2][9][10] |

| Density (calculated) | 7.11 g/cm³ | [1][3][8] |

High-Pressure Structural Stability

Understanding a material's behavior under extreme conditions is a critical area of materials science. High-pressure single-crystal X-ray diffraction studies, typically employing a diamond anvil cell, have shown that the monoclinic C2/m structure of Tl₂CO₃ is remarkably stable.[9][10] It maintains its structural integrity up to at least 5.82 GPa.[9][11][12] This finding is significant as it contradicts earlier reports that suggested a phase transition at a much lower pressure of around 2 GPa.[10] Above 5.82 GPa, the material undergoes a phase transition that results in the destruction of the single crystal.[9][11][12] The compression of the unit cell primarily affects the regions occupied by the nonbonded electron lone pairs on the Tl⁺ cations.[10]

Methodology for Structural Elucidation

The determination of a crystal structure is a systematic process that flows from material synthesis to data analysis. The causality behind each step is critical for achieving a high-quality, publishable structure.

Synthesis of High-Quality Single Crystals

The foundation of successful crystal structure analysis is a high-quality single crystal. For Tl₂CO₃, crystals suitable for diffraction can be reliably grown via a straightforward aqueous precipitation reaction.[2][4][13] The choice of this method is based on the differential solubility of thallium salts; thallium(I) hydroxide is significantly more soluble in water than thallium(I) carbonate.

Experimental Protocol:

-

Preparation of TlOH Solution: Prepare a saturated or near-saturated aqueous solution of thallium(I) hydroxide (TlOH). This is typically done by dissolving TlOH in heated, deionized water.

-

Carbon Dioxide Introduction: Slowly bubble carbon dioxide (CO₂) gas through the TlOH solution, or alternatively, place the solution in a sealed chamber with a CO₂ atmosphere.[2][4] The reaction proceeds as follows: 2TlOH(aq) + CO₂(g) → Tl₂CO₃(s)↓ + H₂O(l)[2]

-

Crystal Growth: As Tl₂CO₃ forms, its low solubility causes it to precipitate out of the solution.[2] To encourage the growth of larger, well-defined single crystals rather than a polycrystalline powder, the rate of CO₂ introduction should be slow and the solution should be left undisturbed in a vibration-free environment. Cooling the solution slowly can also promote crystal growth.

-

Harvesting and Washing: Once crystals of suitable size have formed, they are collected by filtration. They should be washed sparingly with cold deionized water to remove any unreacted TlOH and then with a solvent in which Tl₂CO₃ is insoluble, such as ethanol or acetone, to facilitate drying.[1]

-

Drying: The crystals are then dried, either in a desiccator or a low-temperature oven (e.g., at 105 °C).[13]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[14] It relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, creating a unique diffraction pattern from which the crystal structure can be deduced.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically with dimensions around 0.10 x 0.07 x 0.05 mm) is identified under a microscope.[2][9] It should be clear, have well-defined faces, and be free of cracks or satellite growths. The selected crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, commonly from a Molybdenum source (Mo Kα radiation, λ = 0.71073 Å), is directed at the crystal.[2][9] The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-ray beams are recorded by a detector.

-

High-Pressure Conditions (Optional): For high-pressure studies, the crystal is loaded into a diamond anvil cell along with a pressure-transmitting medium (to ensure hydrostatic conditions) and a pressure calibrant (e.g., a ruby sphere).[2][4] This assembly is then mounted in the diffractometer.

Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions, not a direct image of the structure. The process of converting this data into a final, validated crystal structure is a multi-step computational process.

-

Data Reduction: The raw data frames are integrated, scaled, and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group, which for Tl₂CO₃ is C2/m.[9][10][11][12]

-

Structure Solution: An initial model of the crystal structure is generated. This is typically achieved using direct methods or Patterson synthesis, which are computational algorithms that use the intensity data to phase the structure factors and generate an initial electron density map.[4]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[4] In this iterative process, the atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the structure factors calculated from the model and those observed experimentally. The quality of the fit is monitored using metrics like the R-factor (R1).

Critical Safety Protocols for Handling Thallium Carbonate

Thallium and its compounds are acutely toxic and represent a severe health hazard. [1] They can be absorbed through the skin, by inhalation of dust, or by ingestion.[15] Thallium is a cumulative poison that can damage the nervous system, digestive tract, and other organs.[3] Therefore, all work with Tl₂CO₃ must be conducted under strict safety protocols.

-

Engineering Controls: Always handle Tl₂CO₃ inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

-

A lab coat and closed-toe shoes.

-

Double-gloving with nitrile gloves.

-

Splash-proof chemical goggles or a full-face shield.

-

-

Handling: Avoid generating dust. Use a spatula for transfers. If any material is spilled, it must be cleaned immediately following established hazardous waste protocols.

-

Waste Disposal: All Tl₂CO₃ waste, including contaminated gloves, filter paper, and glassware, must be disposed of as hazardous waste according to institutional and federal regulations. It is designated as RCRA Waste No. U215.[6]

-

Emergency: Know the location of safety showers and eyewash stations. In case of exposure, seek immediate medical attention. Thallium poisoning is a medical emergency.[1]

References

-

Thallium(I) carbonate - Wikipedia. (n.d.). Retrieved from [Link]

-

Grzechnik, A., & Friese, K. (2008). Tl(2)CO(3) at 3.56 GPa. Acta Crystallographica Section C, Crystal Structure Communications, 64(Pt 8), i69–i70. Retrieved from [Link]

-

Grzechnik, A., & Friese, K. (2010). Crystal structure and stability of Tl2CO3 at high pressures. Acta Crystallographica Section C, Crystal Structure Communications, 66(Pt 3), i37–i38. Retrieved from [Link]

-

Thallium | Tl | CID 5359464. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Grzechnik, A., & Friese, K. (2010). Crystal structure and stability of Tl2CO3 at high pressures. ResearchGate. Retrieved from [Link]

-

Thallium - Wikipedia. (n.d.). Retrieved from [Link]

-

The crystal structure of Tl2CO3 at ambient pressure. The Tl—O bond... (n.d.). ResearchGate. Retrieved from [Link]

-

Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- Brauer, G. (Ed.). (1963). Handbook of Preparative Inorganic Chemistry (2nd ed., Vol. 1). Academic Press.

-

Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia. (n.d.). Retrieved from [Link]

-

Thallium carbonate - Hazardous Agents | Haz-Map. (n.d.). Retrieved from [Link]

-

Pulsed Terahertz Radiation for Sensitive Quantification of Carbonate Minerals. (2019). ACS Omega, 4(2), 3845–3851. Retrieved from [Link]

Sources

- 1. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. THALLIUM(I) CARBONATE | 6533-73-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 8. Thallium(I) carbonate 99.9 trace metals 6533-73-9 [sigmaaldrich.com]

- 9. Crystal structure and stability of Tl2CO3 at high pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tl(2)CO(3) at 3.56 GPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thallium carbonate - Hazardous Agents | Haz-Map [haz-map.com]

A Comprehensive Technical Guide to the Synthesis of Thallium(I) Carbonate from Thallous Hydroxide

This document provides an in-depth guide for the synthesis of thallium(I) carbonate (Tl₂CO₃) from an aqueous solution of thallous hydroxide (TlOH). The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles, causality behind experimental choices, and the critical safety frameworks required when handling highly toxic thallium compounds. This guide is intended for researchers, chemists, and professionals in materials science and drug development who possess a foundational understanding of laboratory techniques and safety protocols.

Section 1: Executive Summary & Core Chemical Principles

Thallium(I) carbonate is a stable, white crystalline solid that serves as a valuable precursor for the synthesis of other thallium-based materials, including those used in high-refractive-index glass, infrared optics, and semiconductor research.[1][2] The synthesis route via thallous hydroxide is elegant in its simplicity, relying on a fundamental acid-base neutralization reaction.

The core of this process is the reaction between the strong base, thallous hydroxide (TlOH), and carbonic acid (H₂CO₃). Thallous hydroxide is highly soluble in water, where it dissociates to provide a high concentration of hydroxide ions (OH⁻).[3][4] Carbonic acid is formed in situ when carbon dioxide (CO₂) gas is dissolved in water. The overall reaction proceeds as follows:

2 TlOH(aq) + CO₂(g) → Tl₂CO₃(s/aq) + H₂O(l)

This reaction is highly favorable. The strong alkalinity of the TlOH solution readily captures the acidic CO₂ gas.[1][3] In fact, thallous hydroxide solutions will naturally absorb CO₂ from the atmosphere, making the exclusion of air critical if the pure hydroxide is the desired species.[1][3] For the purpose of this synthesis, this reactivity is harnessed to drive the formation of the carbonate product. The solubility of thallium(I) carbonate is significantly lower than that of thallous hydroxide, particularly in cold water, which facilitates its isolation via precipitation.[5][6]

Section 2: Unwavering Commitment to Safety: Handling Thallium Compounds

WARNING: Thallium and its compounds are extremely toxic, cumulative poisons. They are classified as Dangerous and Fatal if swallowed, inhaled, or absorbed through the skin.[7][8][9] Exposure can cause severe, long-lasting neurological damage, gastrointestinal distress, hair loss, and death.[8][10][11] The onset of symptoms can be delayed.[12] Therefore, the following safety protocols are mandatory and non-negotiable .

-

Engineering Controls : All handling of thallium compounds, in solid or solution form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

-

Personal Protective Equipment (PPE) : A complete barrier is required. This includes:

-

Double-gloving with chemically resistant nitrile gloves.[13]

-

Chemical safety goggles and a full-face shield.

-

A dedicated, buttoned lab coat.

-

-

Safe Handling Practices :

-

Waste Disposal : All thallium-contaminated materials (e.g., filter paper, gloves, excess reagents) are considered hazardous waste. They must be collected in sealed, clearly labeled, and leak-proof containers for disposal according to institutional and federal regulations. Do not dispose of thallium waste down the drain.[13]

-

Emergency Procedures :

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[12][13]

-

Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Inhalation : Move the individual to fresh air immediately. Seek immediate medical attention.[12][13]

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[12][13]

-

Section 3: Synthesis Workflow

The synthesis is a two-part process: the initial preparation of a soluble thallous hydroxide precursor solution, followed by its conversion to thallium(I) carbonate.

Workflow Overview

Caption: Experimental workflow for the synthesis and validation of Thallium(I) Carbonate.

Part 1: Preparation of Thallous Hydroxide (TlOH) Solution

Since solid thallous hydroxide is not typically isolated due to its instability and hygroscopic nature, it is generated in situ. The most common and reliable method involves the metathesis reaction between thallium(I) sulfate and barium hydroxide.[4] This method is advantageous because the barium sulfate byproduct is exceedingly insoluble, ensuring a clean separation and a pure filtrate of thallous hydroxide.

Reaction: Tl₂SO₄(aq) + Ba(OH)₂(aq) → 2 TlOH(aq) + BaSO₄(s)↓

Experimental Protocol:

-

Reagent Preparation :

-

Prepare a solution of thallium(I) sulfate (Tl₂SO₄) by dissolving a precisely weighed amount in deionized water.

-

In a separate flask, prepare a stoichiometric equivalent solution of barium hydroxide (Ba(OH)₂). Gentle heating may be required to fully dissolve the barium hydroxide.

-

-

Precipitation :

-

While stirring vigorously, slowly add the barium hydroxide solution to the thallium(I) sulfate solution.

-

A dense, white precipitate of barium sulfate (BaSO₄) will form immediately.

-

-

Isolation of TlOH Solution :

-

Allow the mixture to stir for 30-60 minutes to ensure the reaction goes to completion.

-

Separate the BaSO₄ precipitate from the supernatant solution using vacuum filtration through a fine-porosity filter paper (e.g., Whatman No. 42).

-

The clear filtrate is the desired aqueous solution of thallous hydroxide. Its concentration can be determined via acid-base titration if required.[14]

-

Part 2: Synthesis of Thallium(I) Carbonate (Tl₂CO₃)

This step involves the direct carbonation of the prepared TlOH solution.

Reaction Pathway

Caption: Acid-base neutralization reaction for the synthesis of Thallium(I) Carbonate.

Experimental Protocol:

-

Reaction Setup : Transfer the thallous hydroxide filtrate to a reaction vessel equipped with a magnetic stirrer and a gas dispersion tube (sparger).

-

Carbonation :

-

Begin stirring the solution.

-

Bubble a steady stream of carbon dioxide (CO₂) gas through the solution via the gas dispersion tube.

-

A white precipitate of thallium(I) carbonate will begin to form as the solution becomes saturated.

-

-

Completion and Isolation :

-

Continue bubbling CO₂ through the solution until no further precipitation is observed. The reaction can be monitored by observing the pH of the solution, which will decrease from strongly basic to near-neutral.

-

Once the reaction is complete, stop the flow of CO₂ and stir for an additional 30 minutes.

-

Cool the mixture in an ice bath to minimize the solubility of Tl₂CO₃ and maximize the yield.

-

-

Purification :

-

Collect the white crystalline product by vacuum filtration.

-

Wash the precipitate on the filter paper with several small portions of ice-cold deionized water to remove any soluble impurities.

-

Finally, wash the product with absolute ethanol or acetone to displace the water and facilitate drying. Thallium(I) carbonate is insoluble in these organic solvents.[2][6]

-

-

Drying : Dry the purified thallium(I) carbonate in a vacuum desiccator or a vacuum oven at a mild temperature (e.g., 60-80 °C) to a constant weight.

Section 4: Data Presentation & Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized product.

Table 1: Comparative Physicochemical Properties

| Property | Thallous Hydroxide (TlOH) | Thallium(I) Carbonate (Tl₂CO₃) |

| Molar Mass | 221.39 g/mol [3][15] | 468.78 g/mol [6][9] |

| Appearance | Yellowish or white needles[3][15] | White crystals[5][12] |

| Density | 7.44 g/cm³[3][15] | 7.11 g/cm³[5][16] |

| Melting Point | Decomposes at 139 °C[3][15] | 272 °C (decomposes)[5][12] |

| Solubility in Water | Highly soluble (34.3 g/100 g at 18°C)[3][15] | Moderately soluble (5.2 g/100 mL at 25°C)[5][6] |

Table 2: Example Stoichiometric Calculation

| Reagent | Molar Mass ( g/mol ) | Starting Mass (g) | Moles | Stoichiometric Ratio |

| Tl₂SO₄ | 504.83 | 25.24 | 0.050 | 1 |

| Ba(OH)₂·8H₂O | 315.46 | 15.77 | 0.050 | 1 |

| Product | ||||

| Tl₂CO₃ | 468.78 | Theoretical Yield: 23.44 g | 0.050 | 1 |

Analytical Characterization Protocols

-

Powder X-ray Diffraction (XRD) :

-

Objective : To confirm the crystalline phase of the final product and identify any crystalline impurities, such as unreacted thallium(I) sulfate.[14]

-

Protocol : A finely ground sample of the dried product is analyzed using a powder diffractometer. The resulting diffraction pattern is compared against reference patterns from crystallographic databases (e.g., ICDD) for Tl₂CO₃.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR) :

-

Objective : To identify the functional groups present, specifically the characteristic vibrations of the carbonate anion (CO₃²⁻).

-

Protocol : An infrared spectrum of the sample (typically prepared as a KBr pellet) is recorded. The spectrum should exhibit strong absorption bands corresponding to the asymmetric stretching and out-of-plane bending modes of the carbonate ion.

-

-

Thermogravimetric Analysis (TGA) :

-

Objective : To assess thermal stability and confirm the absence of hydrated species or volatile impurities.

-

Protocol : A sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen). Tl₂CO₃ is thermally stable until its decomposition temperature of approximately 272 °C.[5][16] The TGA thermogram should show a single, sharp mass loss event at this temperature, corresponding to its decomposition into thallium(I) oxide and CO₂.

-

References

-

Thallium Hydroxide TlOH | CAS 12026-06-1 | Chemical Reagent. Stanford Advanced Materials. [Link]

-

Thallium(I) hydroxide. Wikipedia. [Link]

-

Thallium | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

-

Thallium. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Revised Hydrolysis Constants for Thallium(I) and Thallium(III) and the Environmental Implications. Environmental Science & Technology. [Link]

-

Thallium(I) carbonate. Wikipedia. [Link]

-

Thallium poisoning. Wikipedia. [Link]

-

Carbonic acid, thallium(1+) salt (1:2). PubChem, National Center for Biotechnology Information. [Link]

-

ICSC 1221 - THALLIUM CARBONATE. International Programme on Chemical Safety (IPCS) INCHEM. [Link]

-

Thallium Carbonate Tl2CO3 99.9% Thallous Salts. Zegen Advanced Materials. [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. zegmetal.com [zegmetal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 6. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 9. Thallium (I) Carbonate - ProChem, Inc. [prochemonline.com]

- 10. Thallium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 16. Tl2CO3 - 炭酸タリウム(I) [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Thallium(I) Carbonate (Tl₂CO₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of thallium(I) carbonate (Tl₂CO₃), a compound notable for its unique characteristics and significant toxicity. This document is intended to serve as a technical resource, offering insights into its structural attributes, chemical reactivity, and the experimental methodologies required for its characterization.

Introduction to Thallium(I) Carbonate

Thallium(I) carbonate, with the chemical formula Tl₂CO₃, is an inorganic salt of thallium in its +1 oxidation state. It presents as a white, crystalline solid and is one of the few water-soluble carbonate salts.[1][2] Its high refractive index has led to its use in the manufacturing of imitation diamonds and specialized glass.[1][3] In research and development, it serves as a precursor for the synthesis of other thallium compounds, which have applications in infrared optics and radiation detection.[1]

A Critical Note on Toxicity: It is imperative to acknowledge the extreme toxicity of thallium(I) carbonate. It is fatal if swallowed or inhaled and can be absorbed through the skin.[2][4][5] All handling must be conducted with stringent safety protocols in place.[6][7]

Physical Properties of Thallium(I) Carbonate

The physical properties of Tl₂CO₃ are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.

| Property | Value | References |

| Molecular Formula | Tl₂CO₃ | [1] |

| Molar Mass | 468.78 g/mol | [1][8] |

| Appearance | White crystalline powder/solid | [1][2][8] |

| Density | 7.11 g/cm³ | [2][9][10] |

| Melting Point | 272-273 °C (522-523 °F; 545-546 K); may decompose | [1][2][9][10] |

| Solubility in Water | 5.2 g/100 mL at 25 °C; 27.2 g/100 mL at 100 °C | [2][8][11] |

| Solubility in Organic Solvents | Insoluble in ethanol, ether, and acetone | [1][8][12] |

| Crystal Structure | Monoclinic | [2][13][14] |

| Space Group | C2/m | [13][14][15] |

Chemical Properties and Reactivity

Thallium(I) carbonate exhibits reactivity characteristic of a soluble metal carbonate. Its chemical behavior is crucial for its application as a reagent and precursor in chemical synthesis.

Reaction with Acids

As a carbonate salt, Tl₂CO₃ readily reacts with acids to produce a thallium(I) salt, water, and carbon dioxide gas.[8][16] This is a classic acid-base neutralization reaction. The general equation for this reaction is:

Tl₂CO₃(s) + 2HX(aq) → 2TlX(aq) + H₂O(l) + CO₂(g)

Where HX represents a generic acid. The evolution of carbon dioxide gas is a key indicator of this reaction.[16][17]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 3. Thallium carbonate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Thallium (I) Carbonate - ProChem, Inc. [prochemonline.com]

- 6. Thallium Carbonate - ESPI Metals [espimetals.com]

- 7. ICSC 1221 - THALLIUM CARBONATE [chemicalsafety.ilo.org]

- 8. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. THALLIUM(I) CARBONATE CAS#: 6533-73-9 [amp.chemicalbook.com]

- 11. store.noahchemicals.com [store.noahchemicals.com]

- 12. Thallium(I) carbonate 99.99+ trace metals 6533-73-9 [sigmaaldrich.com]

- 13. Crystal structure and stability of Tl2CO3 at high pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Khan Academy [khanacademy.org]

Navigating the Challenges of Thallium Carbonate in Organic Media: A Technical Guide to Solubility and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(I) carbonate (Tl₂CO₃), a dense, white crystalline solid, presents unique challenges and opportunities in various research and development sectors, including its niche applications in organic synthesis and the creation of specialized materials. However, its utility is often hampered by its limited solubility in non-aqueous systems and its profound toxicity. This technical guide provides a comprehensive overview of the solubility characteristics of thallium carbonate in organic solvents, outlines a rigorous, self-validating experimental protocol for solubility determination, and emphasizes the critical safety protocols required for its handling. This document is intended to serve as an essential resource for scientists and professionals, enabling them to work safely and effectively with this hazardous yet potentially valuable compound.

Introduction: The Dichotomy of Thallium Carbonate in Modern Research

Thallium and its compounds, while notorious for their extreme toxicity, possess unique chemical properties that have led to their use in specialized applications.[1] In the realm of organic chemistry and materials science, thallium(I) carbonate has been explored as a reagent and a precursor for thallium-containing materials.[2] Its behavior in organic solvents is a critical parameter for its application in non-aqueous reaction media. A thorough understanding of its solubility, or lack thereof, is paramount for reaction design, process optimization, and, most importantly, ensuring the safety of laboratory personnel. This guide addresses the current knowledge gap by consolidating available solubility data and providing a detailed methodology for its empirical determination.

Intrinsic Properties of Thallium(I) Carbonate

Thallium(I) carbonate is a salt of a weak acid (carbonic acid) and a strong base (thallous hydroxide), which results in basic solutions upon dissolution in water.[3] It is a dense, white crystalline powder with a melting point of 272 °C.[4][5] While moderately soluble in water, its solubility in organic solvents is markedly different.

Solubility Profile of Thallium(I) Carbonate in Organic Solvents

A review of available literature and safety data sheets consistently indicates that thallium(I) carbonate is largely insoluble in common organic solvents. This low solubility is a key consideration for any experimental design involving this compound in non-aqueous systems.

Table 1: Qualitative Solubility of Thallium(I) Carbonate in Various Organic Solvents

| Solvent | Chemical Class | Solubility | Reference(s) |

| Ethanol | Alcohol | Insoluble | [2][6] |

| Absolute Alcohol | Alcohol | Insoluble | [7] |

| Diethyl Ether | Ether | Insoluble | [2][6][7] |

| Acetone | Ketone | Insoluble | [2][6][7] |

The consistent reporting of insolubility across these common polar and non-polar aprotic solvents suggests that thallium carbonate has a strong crystal lattice energy that is not readily overcome by the solvation energies provided by these organic molecules. For researchers requiring a soluble thallium(I) source in organic media, alternative salts such as thallium(I) ethoxide may be more suitable.[8]

Experimental Determination of Thallium Carbonate Solubility: A Protocol Rooted in Safety

Given the limited quantitative data, researchers may need to determine the solubility of thallium carbonate in a specific organic solvent for their application. The following protocol is a self-validating system that prioritizes safety while ensuring accurate and reliable results.

The Principle of Isothermal Equilibrium

The experimental determination of solubility is based on the principle of achieving a saturated solution at a constant temperature. In this state of equilibrium, the rate of dissolution of the solid solute is equal to the rate of its precipitation. The concentration of the solute in the saturated solution represents its solubility at that specific temperature.

EXTREME HAZARD WARNING

Thallium(I) carbonate is a cumulative poison and is extremely toxic if inhaled, ingested, or absorbed through the skin.[3][9] All handling of thallium carbonate and its solutions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[3]

Mandatory Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with a P100 filter.[3]

-

Eye Protection: Chemical safety goggles and a face shield.[3]

-

Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile).[3]

-

Body Protection: A dedicated laboratory coat, preferably disposable.[3]

-

Footwear: Closed-toe shoes are required.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thallium carbonate solubility in an organic solvent.

Figure 1: Experimental workflow for determining thallium carbonate solubility.

Step-by-Step Methodology

-

Preparation and Safety Precautions:

-

Assemble all necessary materials: Thallium(I) carbonate, the organic solvent of interest, appropriate glassware (e.g., sealed reaction vials, volumetric flasks), and stirring equipment.

-

Crucially, all subsequent steps must be performed inside a certified chemical fume hood.

-

Don all mandatory PPE as outlined in section 4.2.

-

-

Sample Preparation:

-

To a series of sealable reaction vessels, add a precisely measured volume of the organic solvent.

-

Add an excess amount of thallium(I) carbonate to each vessel. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Seal the vessels to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vessels in a constant temperature bath or on a stirrer with temperature control.

-

Stir the mixtures vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

To obtain a clear supernatant for analysis, use either centrifugation or filtration. Given the high toxicity, a closed centrifugation system is preferable to minimize aerosol formation. If filtering, use a syringe filter with a membrane compatible with the organic solvent.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

The concentration of dissolved thallium(I) carbonate is too low for gravimetric analysis. Therefore, a sensitive analytical technique is required.

-

The organic solvent in the aliquot must be removed, and the thallium salt residue must be digested in an oxidizing acid mixture (e.g., nitric acid).[10] This converts the thallium to a form suitable for analysis by atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).[10][11] These methods are highly sensitive for determining trace metal concentrations.

-

-

Calculation of Solubility:

-

The concentration of thallium in the digested sample, as determined by AAS or ICP-MS, is used to calculate the mass of thallium(I) carbonate dissolved in the original aliquot of the organic solvent.

-

Express the solubility in appropriate units, such as grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

-

Causality in Experimental Design: A Self-Validating System

The described protocol incorporates several features to ensure the trustworthiness and accuracy of the results:

-

Use of Excess Solid: This guarantees that the solution is saturated, a fundamental requirement for accurate solubility measurement.

-

Prolonged Equilibration: This ensures that the system has reached a true thermodynamic equilibrium.

-

Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[3]

-

Sensitive Analytical Technique: The use of AAS or ICP-MS allows for the accurate quantification of very low concentrations of dissolved thallium, which is expected in organic solvents.[10]

-

Replicates: Performing the experiment in triplicate or more allows for the assessment of precision and the identification of any outliers.

Conclusion: A Framework for Safe and Informed Research

While thallium(I) carbonate is demonstrably insoluble in many common organic solvents, this guide provides a robust framework for its safe handling and for the empirical determination of its solubility in novel solvent systems. The extreme toxicity of thallium compounds cannot be overstated, and adherence to the stringent safety protocols outlined herein is non-negotiable. By combining a comprehensive understanding of its properties with a meticulous and safety-conscious experimental approach, researchers can navigate the challenges associated with thallium carbonate and explore its potential applications in a responsible and informed manner.

References

- Zegen Advanced Materials. (n.d.). Thallium Carbonate Tl2CO3 99.9% Thallous Salts.

-

PubChem. (n.d.). Carbonic acid, thallium(1+) salt (1:2). National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Thallium Carbonate Solubility for Aqueous Reactions.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Thallium, Draft for Public Comment.

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Thallium. NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 6-2, Analytical Methods for Determining Thallium in Environmental Samples. NCBI Bookshelf. Retrieved from [Link]

- Merck Index. (n.d.). Thallium Carbonate.

-

Wikipedia. (n.d.). Thallium(I) carbonate. Retrieved from [Link]

- International Labour Organization. (2011). Thallium. In ILO Encyclopaedia of Occupational Health and Safety.

- ESPI Metals. (n.d.). Thallium Carbonate Material Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Thallium and Compounds. NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (n.d.). Thallium. Retrieved from [Link]

Sources

- 1. Presence of thallium in the environment: sources of contaminations, distribution and monitoring methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thallium Carbonate [drugfuture.com]

- 5. Thallium Carbonate - ESPI Metals [espimetals.com]

- 6. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 7. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. TABLE 6-2, Analytical Methods for Determining Thallium in Environmental Samples - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Thallous Carbonate

This guide provides a comprehensive overview of the fundamental physicochemical properties of thallous carbonate (Tl₂CO₃), specifically its molar mass and density. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this inorganic compound.

Introduction: The Significance of Core Physicochemical Properties

In any research or development endeavor, a precise understanding of a compound's intrinsic properties is paramount. Molar mass and density are foundational parameters that influence stoichiometry, reaction kinetics, formulation, and material handling. For a highly toxic compound like thallous carbonate, accurate data is not just a matter of scientific rigor, but also of critical safety. Thallous carbonate, a white, crystalline salt, sees niche applications in chemical synthesis, the production of specialized glass, and as a reagent in analytical chemistry.[1][2] Its utility in these areas is directly linked to its well-defined physical characteristics.

Core Physicochemical Data of Thallous Carbonate

The accurate characterization of thallous carbonate begins with its fundamental constants. These values are critical for stoichiometric calculations in synthesis and for predicting the material's behavior in various physical states.

Molar Mass

The molar mass of a compound is the mass of one mole of its substance, expressed in grams per mole ( g/mol ). It is a cornerstone for any quantitative chemical analysis or synthesis involving the compound. For thallous carbonate, with the chemical formula Tl₂CO₃[2][3][4], the molar mass is a summation of the atomic masses of its constituent elements.

Density

Density is an intensive property, defined as mass per unit volume. It is a crucial parameter for material handling, storage, and for certain analytical techniques. The density of thallous carbonate is a testament to the high atomic mass of thallium.

The key quantitative properties of thallous carbonate are summarized in the table below for ease of reference.

| Property | Value | Units | Source(s) |

| Chemical Formula | Tl₂CO₃ | - | [2][3][4] |

| Molar Mass | 468.78 | g/mol | [4][5][6] |

| Density | 7.11 | g/cm³ | [3][7] |

| Appearance | White crystalline solid | - | [1][3][5] |

| CAS Number | 6533-73-9 | - | [3][4][5] |

| Melting Point | 272 | °C | [3][5] |

| Solubility in Water | 5.2 g/100 mL at 25°C | - | [3][6] |

Experimental Determination of Density: A Validated Protocol

While reference values are indispensable, experimental verification is often a necessary step in a research setting to confirm purity or to account for variations in crystalline structure. The following protocol outlines the determination of the density of a powdered solid like thallous carbonate using the liquid displacement method, a technique grounded in Archimedes' principle.[8][9]

Principle

An object submerged in a liquid displaces a volume of liquid equal to its own volume.[9] By measuring the mass of the solid in air and the volume of liquid it displaces, the density can be calculated.[10][11][12]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of density.

Step-by-Step Methodology

-

Preparation and Safety Precautions :

-

Causality : Thallous carbonate is extremely toxic if inhaled or swallowed and can be absorbed through the skin.[5][13][14][15][16][17] All manipulations must be performed in a certified fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Select a displacement liquid in which thallous carbonate is insoluble, such as hexane or a light mineral oil. Water is not suitable due to the compound's moderate solubility.[3][6]

-

-

Mass Measurement :

-

Using an analytical balance, accurately weigh a clean, dry graduated cylinder. Record this mass.

-

Add a precisely known mass (e.g., 10.00 g) of dry thallous carbonate powder to a separate weighing boat. The use of a dry powder is crucial as moisture can affect both mass and volume measurements.

-

-

Volume Measurement :

-

Add the chosen inert liquid to the graduated cylinder to a specific, easily readable volume (e.g., 20.0 mL). Record this initial volume (V₁).

-

Carefully transfer the weighed thallous carbonate from the weighing boat into the graduated cylinder. Ensure all of the powder is submerged and that no air bubbles are trapped. Gentle tapping or sonication can help dislodge any bubbles.

-

Record the new, final volume (V₂) of the liquid in the graduated cylinder.

-

-

Calculation and Data Analysis :

-

The volume of the thallous carbonate sample is the difference between the final and initial liquid volumes: V = V₂ - V₁ .

-

The density (ρ) is then calculated using the formula: ρ = mass / V .

-

This procedure should be repeated at least three times to ensure reproducibility, and the average density should be reported. The results should be compared to the literature value of 7.11 g/cm³ as a measure of accuracy.[3][7]

-

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The precision of the analytical balance and the graduated cylinder are known quantities. By performing multiple trials, the precision of the result can be determined. The accuracy of the experimental result is validated by comparison against the established literature value. A significant deviation from the accepted density could indicate impurities in the sample or systematic errors in the experimental technique.

Conclusion

The molar mass and density of thallous carbonate are fundamental properties that are essential for its safe and effective use in research and development. A thorough understanding of these values, coupled with validated experimental techniques for their verification, underpins the scientific integrity of any work involving this compound. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to handle and utilize thallous carbonate with confidence and precision.

References

-

Thallium(I) carbonate - Wikipedia. (n.d.). Retrieved from [Link]

-

ICSC 1221 - THALLIUM CARBONATE. (2013, April). International Labour Organization. Retrieved from [Link]

-

Thallium Carbonate Tl2CO3 99.9% Thallous Salts. (n.d.). Zegen Advanced Materials. Retrieved from [Link]

-

Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia. (n.d.). Retrieved from [Link]

-

Thallium(I) Carbonate CAS #: 6533-73-9. (n.d.). American Elements. Retrieved from [Link]

-

Toxicological Profile for Thallium. (2022). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Measuring Density with a Laboratory Balance. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Carbonic acid, thallium(1+) salt (1:2). (n.d.). PubChem. Retrieved from [Link]

-

Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University. Retrieved from [Link]

-

Density of Solid Class 9 Physics Experiment Guide. (n.d.). Vedantu. Retrieved from [Link]

-

MEASUREMENT OF DENSITY. (n.d.). CUNY. Retrieved from [Link]

-

Determination of the density of liquids and solids (regular and irregular). (n.d.). WJEC. Retrieved from [Link]

-

Thallium Carbonate Safety Data Sheet. (n.d.). ESPI Metals. Retrieved from [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 4. 碳酸铊(I) 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. ICSC 1221 - THALLIUM CARBONATE [chemicalsafety.ilo.org]

- 6. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thallium(I) CarbonateCAS #: 6533-73-9 [eforu-chemical.com]

- 8. mt.com [mt.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 11. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. THALLOUS CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. Thallium (I) Carbonate - ProChem, Inc. [prochemonline.com]

- 16. Thallium Carbonate - ESPI Metals [espimetals.com]

- 17. americanelements.com [americanelements.com]

A Guide to the Reactivity of Thallium(I) Carbonate with Acids: Principles, Protocols, and Safety

Disclaimer: Thallium and its compounds are extremely toxic and represent a significant health hazard.[1][2] All handling and experimentation must be conducted by trained professionals in a certified chemical fume hood with appropriate personal protective equipment.[3][4] This document is intended for informational purposes for researchers and drug development professionals and does not supersede institutional safety protocols.

Executive Summary & Critical Hazard Overview

Thallium(I) carbonate (Tl₂CO₃) is a dense, white crystalline solid notable for being one of the few water-soluble heavy metal carbonates.[1][5] While its reactivity as a carbonate is chemically straightforward, its primary characteristic from an application scientist's perspective is its extreme toxicity. It is fatal if swallowed, inhaled, or absorbed through the skin, with effects that can be delayed and cumulative.[2][6][7] The core of its reactivity with acids is a classic acid-base neutralization. However, the kinetic and practical outcomes of these reactions are critically dependent on the acid chosen, primarily due to the solubility of the resulting thallium(I) salt. This guide provides an in-depth analysis of these reactions, emphasizing the causal relationships between reagent choice, reaction dynamics, and product isolation, all framed within a stringent safety-first operational context.

Physicochemical Properties of Thallium(I) Carbonate

A foundational understanding of the starting material is essential for any synthetic planning. The key properties of Tl₂CO₃ are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Tl₂CO₃ | [1] |

| Molar Mass | 468.78 g/mol | [1][4] |

| Appearance | White, odorless crystals | [1][6] |

| Density | 7.11 g/cm³ | [1] |

| Melting Point | 272 °C (545 K) | [1][8] |

| Solubility in Water | 5.2 g/100 mL at 25 °C27.2 g/100 mL at 100 °C | [1][4] |

| Solubility (Organic) | Insoluble in alcohol, ether, acetone | [1][4] |

Core Principles of Reactivity with Acids

The Fundamental Acid-Carbonate Reaction

The reaction between thallium(I) carbonate and a generic protic acid (HA) is a standard neutralization reaction.[5] The carbonate anion (CO₃²⁻) acts as a Brønsted-Lowry base, accepting protons from the acid to form the unstable carbonic acid (H₂CO₃), which rapidly decomposes into carbon dioxide gas and water.[9][10] This reaction is typically exothermic.[2]

The net ionic equation illustrates the core process: 2Tl⁺(aq) + CO₃²⁻(aq) + 2H⁺(aq) → 2Tl⁺(aq) + H₂O(l) + CO₂(g)

The overall stoichiometric equation is: Tl₂CO₃(s) + 2HA(aq) → 2TlA(aq/s) + H₂O(l) + CO₂(g)

The primary driving force for this reaction is the formation of stable water molecules and the evolution of gaseous carbon dioxide, which shifts the equilibrium toward the products according to Le Châtelier's principle.

Kinetic Controls: The Decisive Role of Product Solubility

While thermodynamically favorable, the practical rate of reaction is governed by several factors. The most critical of these in the context of a solid-liquid reaction is the solubility of the thallium salt (TlA) being formed.

-

Formation of Soluble Salts: If the resulting salt (e.g., thallium(I) nitrate) is soluble, the carbonate surface remains exposed to the acid, allowing the reaction to proceed smoothly. The rate is then primarily influenced by acid concentration, temperature, and the surface area of the Tl₂CO₃ solid.

-

Formation of Insoluble Salts: If the resulting salt (e.g., thallium(I) chloride or sulfate) has low solubility, a layer of this insoluble product forms on the surface of the thallium(I) carbonate crystals.[11] This process, known as passivation , effectively blocks the underlying carbonate from further reaction with the acid, leading to a significant decrease in the reaction rate or a complete halt.

The following diagram illustrates this critical decision point in experimental design.

Comparative Analysis: Reactions with Specific Acids

Strong Acids Yielding Soluble Salts: Nitric Acid

Nitric acid (HNO₃) reacts with thallium(I) carbonate to produce thallium(I) nitrate (TlNO₃), a water-soluble salt.[12] This makes the reaction relatively straightforward and is a common method for preparing TlNO₃.[12]

Reaction: Tl₂CO₃(s) + 2HNO₃(aq) → 2TlNO₃(aq) + H₂O(l) + CO₂(g)[12]

-

Experimental Causality: The choice of nitric acid is logical when the goal is a complete and rapid reaction to form a solution of a thallium(I) salt, which can then be used for further synthesis or crystallization. The lack of a passivating layer ensures the reaction proceeds to completion, limited only by the stoichiometry of the reactants.

Strong Acids Yielding Poorly Soluble Salts: HCl and H₂SO₄

Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) present a kinetic challenge due to the low solubility of their respective thallium(I) salts.

-

Hydrochloric Acid (HCl): The reaction produces thallium(I) chloride (TlCl), which is poorly soluble in water. The reaction will begin but quickly slow as a passivating layer of TlCl coats the Tl₂CO₃ particles.[11] Reaction: Tl₂CO₃(s) + 2HCl(aq) → 2TlCl(s)↓ + H₂O(l) + CO₂(g)

-

Sulfuric Acid (H₂SO₄): Similarly, the reaction with sulfuric acid is hindered by the formation of sparingly soluble thallium(I) sulfate (Tl₂SO₄).[11] Reaction: Tl₂CO₃(s) + H₂SO₄(aq) → Tl₂SO₄(s)↓ + H₂O(l) + CO₂(g)

-

Experimental Causality: These acids are generally poor choices for preparing solutions of thallium salts from the carbonate. However, this reactivity pattern is precisely the reason they are chosen if the goal is to directly synthesize and precipitate the solid TlCl or Tl₂SO₄. The experiment must be designed to accommodate the slow rate, perhaps by using very fine Tl₂CO₃ powder to maximize initial surface area and vigorous stirring to mechanically disrupt the passivating layer.

Experimental Protocols

The following protocols are generalized and must be adapted to specific laboratory conditions and scales. All steps must be performed in a certified chemical fume hood. [3]

Mandatory Safety & Handling Workflow

Protocol: Synthesis of Thallium(I) Nitrate (Aqueous)

This protocol details the synthesis of an aqueous solution of TlNO₃.

-

Stoichiometric Calculation: For every 1.00 g of Tl₂CO₃ (2.13 mmol), 4.26 mmol of HNO₃ is required. Using a 2M HNO₃ solution, this corresponds to 2.13 mL. It is advisable to use a slight excess of the carbonate to ensure all acid is consumed.

-

Preparation: Place a magnetic stir bar in an Erlenmeyer flask. Inside a fume hood, weigh 1.00 g of Tl₂CO₃ and add it to the flask. Add ~15 mL of deionized water and begin stirring.

-

Reaction: Using a dropper or burette, add 2.1 mL of 2M HNO₃ solution dropwise to the stirring slurry. CAUTION: The reaction produces CO₂ gas; add the acid slowly to prevent vigorous foaming and potential aerosolization of the toxic solution.[10]

-

Completion: Continue stirring for 30 minutes after the acid addition is complete. The solution should become clear as the solid Tl₂CO₃ is consumed and the soluble TlNO₃ forms.[12]

-

Isolation (Optional): To obtain solid TlNO₃, the water can be slowly evaporated by gentle heating on a hot plate within the fume hood. The resulting crystals can be collected by filtration.

Protocol: Synthesis of Solid Thallium(I) Chloride

This protocol leverages the low solubility of the product for direct precipitation.

-

Stoichiometric Calculation: For every 1.00 g of Tl₂CO₃ (2.13 mmol), 4.26 mmol of HCl is required. Using a 2M HCl solution, this corresponds to 2.13 mL.

-

Preparation: In a fume hood, suspend 1.00 g of Tl₂CO₃ in ~25 mL of deionized water in a beaker with a magnetic stir bar. Stir vigorously to create a fine slurry.

-

Reaction: Slowly add 2.2 mL of 2M HCl to the slurry. A dense white precipitate of TlCl will form immediately.

-

Completion: Due to passivation, the reaction will be slow. Stir the mixture vigorously for 2-3 hours at room temperature to ensure the reaction goes as close to completion as possible. Monitoring the cessation of CO₂ evolution can indicate the reaction's end.

-

Isolation: Turn off the stirrer and allow the white TlCl precipitate to settle. Collect the solid by vacuum filtration. Wash the precipitate with two small portions of deionized water, followed by a small portion of ethanol.

-

Drying: Dry the collected TlCl solid in a desiccator or a vacuum oven at a low temperature (~60-70 °C).

Mandatory Safety & Waste Disposal

Working with thallium compounds requires adherence to the highest safety standards.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]

-

Personal Protective Equipment (PPE): A non-disposable lab coat, chemical safety goggles, and double-layered nitrile gloves are mandatory.[3] For handling the solid powder, a NIOSH-approved respirator with a P100 filter is required.[3]

-

Spill & Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[3] Remove all contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[3]

-

Ingestion/Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate emergency medical attention.[3][6]

-

-

Waste Disposal: All thallium-containing waste, including aqueous filtrates, filter paper, contaminated gloves, and rinse solutions, must be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.[3] NEVER dispose of thallium waste down the drain.[3]

References

- Benchchem. (n.d.). Handling and safety protocols for working with thallium compounds.

-

Wikipedia. (2023). Thallium(I) carbonate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Thallium, Draft for Public Comment. Retrieved from [Link]

-